molecular formula C17H20N4O5S B443155 ETHYL 2-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

ETHYL 2-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B443155
M. Wt: 392.4g/mol
InChI Key: AWRKPXGZZFTRNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a pyrazole ring, a nitro group, and a cyclohepta[b]thiophene moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Construction of Cyclohepta[b]thiophene Moiety: This step involves the cyclization of a suitable precursor, often using a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can introduce carbonyl functionalities.

Scientific Research Applications

Ethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ETHYL 2-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Share similar heterocyclic structures and biological activities.

    Indole Derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.

    Quinolinyl-Pyrazoles: Exhibit similar pharmacological profiles and synthetic routes.

Uniqueness

Ethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is unique due to its combination of a pyrazole ring, nitro group, and cyclohepta[b]thiophene moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C17H20N4O5S

Molecular Weight

392.4g/mol

IUPAC Name

ethyl 2-[[2-(4-nitropyrazol-1-yl)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C17H20N4O5S/c1-2-26-17(23)15-12-6-4-3-5-7-13(12)27-16(15)19-14(22)10-20-9-11(8-18-20)21(24)25/h8-9H,2-7,10H2,1H3,(H,19,22)

InChI Key

AWRKPXGZZFTRNK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CN3C=C(C=N3)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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